5-Hydroxymaltol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products.

Industry: It is used in the food and beverage industry as a flavoring agent and preservative due to its ability to enhance the stability and shelf life of products.

Wirkmechanismus

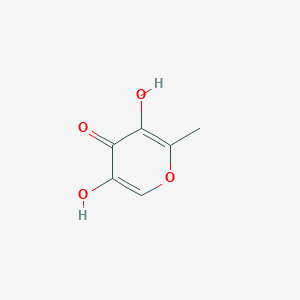

5-Hydroxymaltol, also known as 3,5-Dihydroxy-2-methyl-4H-pyran-4-one, is a derivative of maltol . This compound has been found in various natural sources such as Penicillium echinulatum, toasted oak, and honeys from blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora) .

Target of Action

The primary targets of this compound are NF-κB , MAPKs , NRF2 , and HO-1 . These proteins play crucial roles in the regulation of inflammation and oxidative stress .

Mode of Action

This compound interacts with its targets to suppress inflammation and oxidative stress . It inhibits the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), interleukin (IL)-1β, and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . Furthermore, it suppresses LPS-induced nuclear translocation of NF-κB (p65) and mitogen-activated protein kinase activation .

Biochemical Pathways

This compound affects the NF-κB , MAPKs , and NRF2/HO-1 pathways . By suppressing the activation of NF-κB and MAPKs, it reduces inflammation . Additionally, it increases the expression of NRF2 and HO-1, which are involved in the cellular response to oxidative stress .

Pharmacokinetics

Its ability to suppress inflammation and oxidative stress suggests that it may have good bioavailability .

Result of Action

The action of this compound results in the suppression of inflammation and oxidative stress . It reduces the production of pro-inflammatory molecules and enhances the expression of proteins that protect against oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is derived from beetroot juice through Lactobacillus fermentation , suggesting that the presence of certain bacteria may enhance its production.

Biochemische Analyse

Biochemical Properties

These compounds contain a pyran ring which bears a ketone

Cellular Effects

5-Hydroxymaltol has been shown to suppress inflammatory effects and oxidant stress in cells . It suppresses nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . It also suppresses tumor necrosis factor α (TNF-α), interleukin (IL)-1β, and inducible nitric oxide synthase (iNOS) in the messenger RNA and protein levels in LPS-treated RAW 264.7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of LPS-induced nuclear translocation of NF-κB (p65) and mitogen-activated protein kinase activation . Furthermore, this compound reduces LPS-induced reactive oxygen species (ROS) production as well as increases nuclear factor erythroid 2–related factor 2 and heme oxygenase 1 expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Hydroxymaltol can be synthesized through various methods. One common method involves the fermentation of beetroot juice using Lactobacillus species. The fermentation process involves culturing the beetroot juice with Lactobacillus rhamnosus, which leads to the production of this compound . The compound can then be isolated and purified using techniques such as nuclear magnetic resonance spectrometry.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the fermentation conditions. This includes controlling factors such as temperature, pH, and nutrient availability to maximize the yield of the compound. The use of bioreactors and continuous fermentation processes can further enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxymaltol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymaltol can be compared with other similar compounds, such as:

Maltol: Both compounds are derivatives of pyranone, but this compound has an additional hydroxyl group, which enhances its antioxidant properties.

Kojic Acid: Similar to this compound, kojic acid is a pyranone derivative with antioxidant properties. kojic acid is primarily used in the cosmetic industry for its skin-lightening effects.

Chelidonic Acid: This compound shares structural similarities with this compound but has different functional groups, leading to distinct chemical properties and applications.

Other similar compounds include pyromeconic acid, this compound 3-O-beta-D-glucoside, demethoxycapillarisin, and capillarisin .

Biologische Aktivität

5-Hydroxymaltol (5-HM) is a naturally occurring compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is a derivative of maltol, characterized by the presence of a hydroxyl group at the 5-position. Its molecular formula is CHO, and it exhibits a sweet flavor profile, which has led to its use as a flavoring agent in food products. The compound's structure contributes to its reactivity and biological interactions.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress associated with various diseases.

Scavenging Assays

The antioxidant capacity of this compound has been evaluated using several assays, including:

- DPPH Assay : This assay measures the ability of antioxidants to donate hydrogen atoms to stabilize free radicals. This compound exhibited significant scavenging activity against DPPH radicals, with IC values indicating strong antioxidant potential.

- ABTS Assay : In this assay, this compound showed superior scavenging activity compared to common antioxidants like butylated hydroxytoluene (BHT). At a concentration of 17.5 µM, it scavenged approximately 81.1% of ABTS radicals within one hour .

| Assay Type | IC Value (µM) | Scavenging Activity (%) |

|---|---|---|

| DPPH | 25 | 78 |

| ABTS | 17.5 | 81.1 |

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, particularly in models of inflammation induced by lipopolysaccharides (LPS). A study utilizing RAW 264.7 macrophage cells demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

The anti-inflammatory effects are attributed to several mechanisms:

- Inhibition of Nitric Oxide (NO) : this compound reduced NO production in macrophages stimulated with LPS, indicating its role in modulating inflammatory responses .

- Suppression of NF-κB Activation : The compound inhibited the activation of NF-κB, a key transcription factor involved in inflammatory processes. This suppression was linked to decreased expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Neuroprotective Properties

Emerging evidence suggests that this compound may exert neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

A notable case study demonstrated that administration of this compound improved cell viability in neuronal cell lines exposed to oxidative stressors. The compound enhanced the expression of neuroprotective proteins such as heme oxygenase-1 (HO-1) and nuclear factor erythroid-derived 2-like 2 (Nrf2), which are critical for cellular defense against oxidative damage .

Eigenschaften

IUPAC Name |

3,5-dihydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNQLHKSUJJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148002 | |

| Record name | 5-Hydroxymaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1073-96-7 | |

| Record name | 3,5-Dihydroxy-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymaltol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYMALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBQ2Q3Z4FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 - 184.5 °C | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.